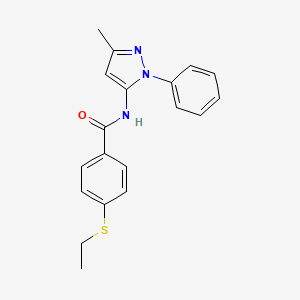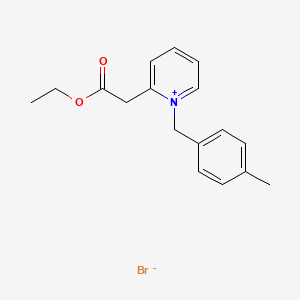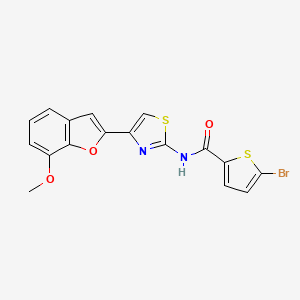![molecular formula C13H17ClF3N3O2 B2818825 2-Chloro-1-[3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholin-4-yl]ethanone CAS No. 2411300-33-7](/img/structure/B2818825.png)
2-Chloro-1-[3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholin-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-1-[3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholin-4-yl]ethanone is a useful research compound. Its molecular formula is C13H17ClF3N3O2 and its molecular weight is 339.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Antibacterial Activity
A study by Khumar et al. (2018) discusses the molecular docking study of novel synthesized pyrazole derivatives, including compounds structurally related to the compound . These derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized Auto Dock 4.2.1 for in silico screening, revealing that electron-withdrawing and electron-donating substitutions on the pyrazole ring influence the antimicrobial efficacy of these compounds against Gram-positive and Gram-negative bacteria, respectively (Khumar, Ezhilarasi, & Prabha, 2018).
Antimicrobial Agents
Raju et al. (2016) synthesized new pyrazole derivatives containing a 2-methylquinoline ring system, demonstrating their potential as antimicrobial agents. These compounds were evaluated against various bacterial and fungal strains, showing significant antibacterial activity, with some derivatives being more potent than others (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016).
Novel Synthetic Routes
Takeuchi et al. (1980) explored new synthetic routes to β-polyketone derivatives, utilizing reactions of certain precursor compounds with enamines. This research demonstrates the compound's utility in the synthesis of complex organic structures, highlighting its role in creating intermediates for further chemical transformations (Takeuchi, Nakagawa, Kamisato, & Tobinaga, 1980).
Synthesis and Characterization of Complexes
Hu et al. (2010) synthesized and characterized Eu(III) and Tb(III) complexes with novel pyrazole derivatives, including a ligand similar to the compound of interest. These complexes exhibited luminescence properties, suggesting their potential application in materials science for the development of new luminescent materials (Hu, Yin, Mi, Zhang, & Luo, 2010).
Properties
IUPAC Name |
2-chloro-1-[3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClF3N3O2/c1-8-12(9(2)20(18-8)7-13(15,16)17)10-6-22-4-3-19(10)11(21)5-14/h10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDBDVZDTIOHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)C2COCCN2C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)

![1-(4-Bromophenyl)-N-[(1S)-1-cyanopropyl]pyrazole-3-carboxamide](/img/structure/B2818746.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818749.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide](/img/structure/B2818750.png)
![3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid](/img/structure/B2818751.png)
![5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-benzyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2818752.png)


![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818762.png)
![(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2818763.png)


